molecular formula C18H25ClN2O2S B1402331 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride CAS No. 1361112-42-6

3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

Cat. No. B1402331
CAS RN: 1361112-42-6
M. Wt: 368.9 g/mol
InChI Key: HELUCLQRTURQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiophene-2-carboxylic acid . Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .


Physical And Chemical Properties Analysis

Thiophene-2-carboxylic acid is a white solid with a molecular weight of 128.15 g/mol . It has a melting point of 125–127 °C . The physical and chemical properties of the specific compound you mentioned would likely be different due to the additional groups attached.

Scientific Research Applications

Chemical Synthesis and Applications

  • Aminocarbonylation of Alkynes

    A study by Sha and Alper (2017) describes the chemo- and regioselective direct aminocarbonylation of alkynes with aminophenols to form hydroxy-substituted α,β-unsaturated amides. This process, relevant to compounds like the one , yields valuable compounds used in pharmaceuticals and natural products (Sha & Alper, 2017).

  • Reactivity Studies

    Mohareb, Al-Omran, and Ho (2002) conducted research on the chemical reactivity of compounds related to the one , exploring the synthesis of fused heterocyclic compounds with antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002).

  • Synthesis of Hsp90 Inhibitors

    Wang Xiao-long (2011) synthesized novel Hsp90 inhibitors using a process that includes compounds structurally similar to the one of interest. These inhibitors show promise in medical applications (Wang Xiao-long, 2011).

Pharmaceutical and Biological Applications

  • Antimicrobial Activities

    A study by Spoorthy et al. (2021) discusses the synthesis of compounds related to the one and their anti-microbial activity and docking studies. This research indicates the potential for developing new antimicrobial agents (Spoorthy et al., 2021).

  • Synthesis of Antihypoxic Agents

    Research by Vardanyan et al. (2019) describes the synthesis of amido ester derivatives of a compound related to the one of interest and evaluates their antihypoxic properties, indicating potential therapeutic applications (Vardanyan et al., 2019).

  • Anti-Inflammatory Properties

    Radwan, Shehab, and El-Shenawy (2009) synthesized a series of C5-substituted benzo[b]thiophenes, closely related to the compound , and found them to possess potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]-N-(2-hydroxyethyl)-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S.ClH/c19-11-12-5-7-13(8-6-12)16-14-3-1-2-4-15(14)23-17(16)18(22)20-9-10-21;/h1-4,12-13,21H,5-11,19H2,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELUCLQRTURQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=C(SC3=CC=CC=C32)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 3
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 4
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 6
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.